Superior In Vitro Potency Against MRSA: MIC90 Comparison with Vancomycin and Linezolid
Daptomycin demonstrates a 4-fold lower MIC90 (0.5 µg/mL) against methicillin-resistant *Staphylococcus aureus* (MRSA) compared to vancomycin (2 µg/mL) and a 2-fold lower MIC90 compared to linezolid (1 µg/mL) in a cross-sectional study of 50 clinical isolates [1]. A larger multicenter Spanish study (n=755 MRSA isolates) confirmed daptomycin's superior MIC90 of 1 µg/mL versus 2 µg/mL for both vancomycin and linezolid [2].
| Evidence Dimension | In vitro potency (MIC90 in µg/mL) |
|---|---|
| Target Compound Data | 0.5 µg/mL (Etest); 1 µg/mL (broth microdilution) |
| Comparator Or Baseline | Vancomycin: 2 µg/mL; Linezolid: 1 µg/mL |
| Quantified Difference | Daptomycin MIC90 is 0.25x (4-fold lower) than vancomycin and 0.5x (2-fold lower) than linezolid in Etest; Daptomycin MIC90 is 0.5x (2-fold lower) than both comparators in broth microdilution. |
| Conditions | Etest (AB Biodisk) and CLSI broth microdilution; 50 and 755 clinical MRSA isolates |
Why This Matters
Lower MIC90 values indicate higher potency, potentially allowing for effective treatment of isolates with reduced susceptibility to vancomycin or linezolid.
- [1] Mushtaq Gill, M., Usman, J., Kaleem, F., & Hassan, A. (2019). COMPARISON OF IN-VITRO EFFICACY OF VANCOMYCIN, LINEZOLID AND DAPTOMYCIN AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS. Pakistan Armed Forces Medical Journal, 69(5), 1093-1097. View Source
- [2] Picazo, J. J., Betriu, C., Rodríguez-Avial, I., Culebras, E., López, F., & Gómez, M. (2008). Comparative activity of daptomycin against clinical isolates of methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci. Enfermedades Infecciosas y Microbiología Clínica, 28(1), 13-16. View Source
